molecular formula C11H13F4N B7901885 N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-2-amine

N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-2-amine

Cat. No.: B7901885
M. Wt: 235.22 g/mol
InChI Key: SWFQSTWCIHSTAG-UHFFFAOYSA-N
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Description

N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-2-amine is a compound that features a benzylamine structure with fluorine and trifluoromethyl substituents

Properties

IUPAC Name

N-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F4N/c1-7(2)16-6-8-9(11(13,14)15)4-3-5-10(8)12/h3-5,7,16H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWFQSTWCIHSTAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=C(C=CC=C1F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-2-amine typically involves the reaction of 2-Fluoro-6-(trifluoromethyl)benzyl chloride with isopropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or amides.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under controlled conditions.

Major Products

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine atoms.

Mechanism of Action

The mechanism of action of N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-6-(trifluoromethyl)benzonitrile
  • 2-Fluoro-6-(trifluoromethyl)benzyl bromide

Uniqueness

N-(2-Fluoro-6-(trifluoromethyl)benzyl)propan-2-amine is unique due to its specific combination of a benzylamine structure with fluorine and trifluoromethyl substituents. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

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